Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is a chemical compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly known for their antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate typically involves the reaction of ethyl acetoacetate with 6-(trifluoromethyl)quinoline-4-one under acidic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials such as ethyl acetoacetate and 6-(trifluoromethyl)quinoline-4-one. The process is optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or aldehyde groups.
Reduction: Alcohol derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer activities.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate involves its interaction with specific molecular targets in microbial and cancer cells. The compound is believed to inhibit key enzymes and pathways essential for cell survival and proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
- 6-Trifluoromethylquinoline-4-one
- Ethyl 2-(4-oxoquinolin-1(4H)-yl)acetate
Uniqueness
Ethyl 2-(4-oxo-6-(trifluoromethyl)quinolin-1(4H)-yl)acetate is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and chemical stability compared to other similar compounds .
Properties
Molecular Formula |
C14H12F3NO3 |
---|---|
Molecular Weight |
299.24 g/mol |
IUPAC Name |
ethyl 2-[4-oxo-6-(trifluoromethyl)quinolin-1-yl]acetate |
InChI |
InChI=1S/C14H12F3NO3/c1-2-21-13(20)8-18-6-5-12(19)10-7-9(14(15,16)17)3-4-11(10)18/h3-7H,2,8H2,1H3 |
InChI Key |
PIJBANOUKHNRCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.